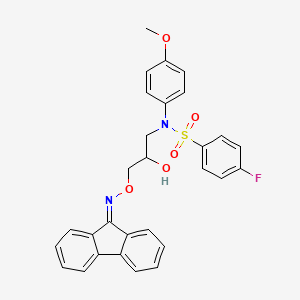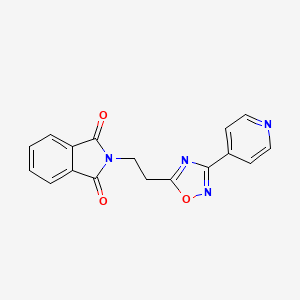
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol, also known as TFPP, is a chiral alcohol compound that has gained significant attention in the field of organic chemistry due to its diverse applications. TFPP is a colorless liquid that is soluble in water, ethanol, and ether.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is not well understood. However, it is believed that (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol interacts with enzymes and proteins in the body, leading to changes in their structure and function. This interaction can result in the inhibition or activation of various biological processes.
Biochemical and Physiological Effects:
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been shown to have a range of biochemical and physiological effects. In one study, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol was found to inhibit the growth of cancer cells by inducing apoptosis. (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol in lab experiments is its high chiral purity, which makes it an ideal building block for the synthesis of chiral compounds. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is readily available and relatively inexpensive. However, one limitation of using (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is its low solubility in some solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol in scientific research. One potential area of research is the development of new chiral catalysts for asymmetric catalysis. (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol could be used in the development of new chiral stationary phases for HPLC. Overall, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has significant potential for use in a wide range of scientific research applications.
Métodos De Síntesis
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is synthesized through the reduction of 2,4,5-trifluorophenylacetone using sodium borohydride or lithium aluminum hydride. The reaction takes place in the presence of a suitable solvent such as ethanol, methanol, or tetrahydrofuran. The reduction reaction is carried out at low temperature and under an inert atmosphere to prevent the formation of unwanted byproducts.
Aplicaciones Científicas De Investigación
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been used in a wide range of scientific research applications. It is commonly used as a chiral building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol is also used as a ligand in asymmetric catalysis, where it can selectively catalyze chemical reactions to yield chiral products. Additionally, (2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol has been used in the synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
(2S)-2-(2,4,5-trifluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMJPGJYEUUFKO-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,4,5-Trifluorophenyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2654896.png)
![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/no-structure.png)
![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)



![N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2654906.png)

![N-Methyl-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2654908.png)



